molecular formula C35H44N10O8 B1232935 Praxinor CAS No. 69910-62-9

Praxinor

Cat. No.: B1232935
CAS No.: 69910-62-9
M. Wt: 732.8 g/mol
InChI Key: QMHHHNTYPGEMIH-NXCSSKFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Praxinor, also known as this compound, is a useful research compound. Its molecular formula is C35H44N10O8 and its molecular weight is 732.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

69910-62-9

Molecular Formula

C35H44N10O8

Molecular Weight

732.8 g/mol

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O3.C17H21N5O5/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3/t12-,15-;/m0./s1

InChI Key

QMHHHNTYPGEMIH-NXCSSKFKSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O

Related CAS

8004-31-7 (di-hydrochloride)

Synonyms

acrinor
Akrinor
cafedrine - theodrenaline
cafedrine, theodrenaline drug combination
H-835
praxino

Origin of Product

United States

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